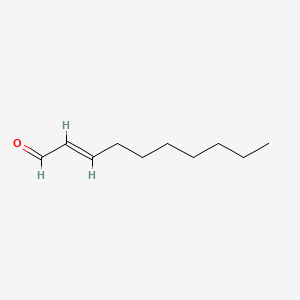
2-癸烯醛
描述
2-Decenal is an organic compound with the chemical formula of C10H18O. It exists as a pair of cis and trans isomers, (2E)-2-decenal and (2Z)-2-decenal . It is an oily, clear liquid under normal conditions, that may be yellow due to impurities. 2-Decenal is described as having a strong, waxy odor . It is found in animal food (in trace quantities), and is part of the essential oil of coriander .
Synthesis Analysis
2-Decenal can be synthesized by reacting octanal with ethyl vinyl ether, and subsequently hydrolyzing the mixture . Another method involves the trans-epoxidation of (E)-2-octenal with alkaline hydrogen peroxide followed by a Wittig-type chain elongation with the ylide formylmethylene triphenylphosphorane .
Molecular Structure Analysis
The molecular formula of 2-Decenal is C10H18O . Its molecular weight is 154.249 g/mol . The IUPAC name for 2-Decenal is (E)-dec-2-enal .
Chemical Reactions Analysis
In the context of the Maillard reaction, which is affected by lipid oxidation, the intermediate products of which are key to understanding this process, nine aliphatic aldehyde–glutathione–ribose models were designed to explore the influence of lipid oxidation products with different structures on the Maillard reaction .
Physical And Chemical Properties Analysis
2-Decenal is a clear to yellow, oily liquid . Its density is 0.841 g/mL at 25°C . The boiling point of 2-Decenal is 78-80°C .
科学研究应用
遗传毒性作用
2-癸烯醛及其衍生物因其潜在的遗传毒性作用而受到研究。例如,维生素 C 诱导的脂质氢过氧化物分解会导致形成 DNA 反应性亲电子体,如 4-氧代-2-壬烯醛和 4,5-环氧-2(E)-癸烯醛,它们可能导致在人体组织中发现的致突变 DNA 损伤 (Lee, Oe, & Blair, 2001)。此外,反式-4,5-环氧-2(E)-癸烯醛可以与 DNA 碱基反应,形成可能与诱变相关的加合物 (Lee, Oe, & Blair, 2002).
细胞毒性和抗菌作用
2-癸烯醛及相关化合物因其对不同生物体的细胞毒性而受到研究。包括 2-癸烯醛在内的某些硅藻来源的醛对细菌、真菌和各种海洋生物表现出细胞毒性活性,反映了它们作为抗菌剂的潜力 (Adolph 等,2004)。植物 α,β-不饱和醛(如 2-癸烯醛)因其发挥抗菌作用的机制而受到研究,表明它们作为抗菌剂的潜在用途 (Trombetta 等,2002).
对葡萄酒质量的影响
由于受到褐 marmorated 臭虫污染,葡萄酒中存在反式-2-癸烯醛等化合物的影响已得到研究。此类化合物会赋予葡萄酒不良的感官特性 (Mohekar, Osborne, & Tomasino, 2018).
害虫防治和信息素
2-癸烯醛已被评估其在害虫防治中的作用以及作为信息素的成分。例如,它已被确认为某些寄生蜂的引诱剂,并已对其在卵寄生蜂行为反应中的作用进行了研究 (Mattiacci 等,1993)。它在警报信息素功能和嗅觉接受中的作用也已在各种昆虫物种中得到探索 (Zhong 等,2018).
在杀线虫应用中的协同活性
2-癸烯醛与其他化合物一起被研究其协同活性和对线虫的卵孵化抑制特性。这些研究突出了 2-癸烯醛在植物性线虫防治中的潜力 (Ntalli 等,2015).
作用机制
Target of Action
2-Decenal, an organic compound with the chemical formula of C10H18O , is known to have a biological role as a pheromone . It is released by an organism when damaged by a predator, which warns other individuals of the danger . This suggests that the primary targets of 2-Decenal are the olfactory receptors of these organisms .
Mode of Action
It is known that 2-decenal and similar aldehydes can elicit a strong response in organisms, causing predators to stop attacking and allow the prey to escape . This suggests that 2-Decenal interacts with its targets, likely olfactory receptors, to trigger a behavioral response.
Result of Action
The primary result of 2-Decenal’s action is a behavioral change in organisms that detect it. It acts as a warning signal, causing predators to cease their attack . This suggests that 2-Decenal has a significant impact on the survival of organisms that produce it.
安全和危害
未来方向
Research into the role of 2-Decenal in human and animal health is ongoing. For example, it has been found that 2-Decenal plays a role in the olfaction regulation, especially alarm pheromone reception, in Halyomorpha halys, a pest species . This opens the way for further investigation on innovative methods for controlling H. halys .
生化分析
Biochemical Properties
2-Decenal plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been identified as a mutagen and a pheromone released by organisms when damaged by predators, warning other individuals of danger . In biochemical reactions, 2-Decenal interacts with various enzymes, including those involved in lipid oxidation. For instance, it has been shown to have strong inverse correlations with animal performance when present in oxidized soybean oils, suggesting its role in affecting growth and feed intake in non-ruminant animals . The nature of these interactions involves the formation of carbonyl compounds, which can negatively impact cellular functions.
Cellular Effects
2-Decenal exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Decenal has been shown to impact the growth performance of broilers and nursery pigs when present in oxidized oils . The compound’s presence in the diet leads to changes in feed intake and body weight gain, indicating its role in modulating metabolic processes. Additionally, 2-Decenal’s mutagenic properties suggest potential effects on gene expression and cellular responses to stress.
Molecular Mechanism
The molecular mechanism of 2-Decenal involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 2-Decenal can bind to proteins and enzymes, altering their activity and function. For example, its presence in oxidized oils leads to the formation of carbonyl compounds, which can inhibit enzyme activity and disrupt normal cellular processes . The compound’s mutagenic properties also suggest that it can induce changes in gene expression, potentially leading to altered cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Decenal change over time, influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Decenal is relatively stable under normal conditions but can degrade over time, leading to the formation of various degradation products . These degradation products can have different effects on cellular function, potentially leading to long-term changes in cell signaling pathways, gene expression, and metabolism. In vitro and in vivo studies have demonstrated that the presence of 2-Decenal in oxidized oils can lead to sustained changes in animal performance, indicating its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of 2-Decenal vary with different dosages in animal models. Studies have shown that higher doses of 2-Decenal in the diet can lead to more pronounced negative effects on growth performance and feed intake in non-ruminant animals . Threshold effects have been observed, with certain dosages leading to significant changes in body weight gain and feed efficiency. At high doses, 2-Decenal can exhibit toxic or adverse effects, potentially leading to cellular damage and impaired metabolic functions.
Metabolic Pathways
2-Decenal is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate lipid oxidation and metabolism. The compound’s presence in oxidized oils has been linked to the formation of carbonyl compounds, which can affect metabolic flux and metabolite levels . Enzymes involved in lipid oxidation, such as lipoxygenases, can interact with 2-Decenal, leading to changes in metabolic pathways and the production of reactive oxygen species. These interactions can impact overall metabolic homeostasis and cellular function.
Transport and Distribution
Within cells and tissues, 2-Decenal is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . Transporters and binding proteins can facilitate the movement of 2-Decenal within cells, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its impact on cellular functions.
Subcellular Localization
The subcellular localization of 2-Decenal is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to lipid droplets, endoplasmic reticulum, and other organelles involved in lipid metabolism . This localization can affect its activity and function, as well as its interactions with enzymes and other biomolecules. Post-translational modifications, such as phosphorylation or acetylation, can further regulate the subcellular distribution and activity of 2-Decenal.
属性
IUPAC Name |
(E)-dec-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFCJPPRCYDLLZ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047035 | |
| Record name | (2E)-2-Decenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS], Colourless to slightly yellow liquid; Powerful waxy, orange aroma | |
| Record name | trans-2-Decenal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18091 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
78.00 to 80.00 °C. @ 3.00 mm Hg | |
| Record name | 2-Decenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.836-0.846 | |
| Record name | 2-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3913-81-3, 3913-71-1, 25447-70-5 | |
| Record name | (E)-2-Decenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Decenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Decenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Decenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Decenal, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-2-Decenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-decenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-decenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DECENAL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E93S23U2BU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Decenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-8.92 °C. @ 760.00 mm Hg | |
| Record name | 2-Decenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does 2-Decenal smell like?
A1: 2-Decenal is an unsaturated aldehyde known for its potent odor, often described as [fatty, green, and cilantro-like] [, , ].
Q2: Can humans smell very small amounts of 2-Decenal?
A2: Yes, humans are highly sensitive to 2-Decenal. Studies have shown that humans can detect it at concentrations as low as [60 ng/L in water-alcohol solutions] [].
Q3: What role does 2-Decenal play in food aromas?
A3: 2-Decenal is a significant contributor to the aroma of various foods. It is considered a key odorant in [cilantro] [], [pink guava] [], [matcha] [], and [soy milk] []. In contrast, it is associated with off-flavors in products like [thermally treated watermelon juice] [], [duck broth] [], and [rancid oils] [].
Q4: How is 2-Decenal formed?
A4: 2-Decenal can be formed through various pathways:
- Lipid Oxidation: It is a common product of [linoleic acid oxidation] [, ], a process that occurs naturally in foods containing unsaturated fats.
- Thermal Degradation: Heating of [phospholipids] [] can also lead to the formation of 2-Decenal.
- Biogenic Emissions: Some insects, such as the [brown marmorated stink bug (Halyomorpha halys)] [, ], release 2-Decenal as a component of their defense secretions.
Q5: Are there different forms (isomers) of 2-Decenal?
A5: Yes, 2-Decenal exists as both a cis and trans isomer. [The trans form is more commonly found in nature and is generally considered to have a stronger odor] [].
Q6: What is the chemical formula and molecular weight of 2-Decenal?
A6: 2-Decenal has the molecular formula [C10H18O] [] and a molecular weight of [154.25 g/mol].
Q7: Does 2-Decenal undergo any specific chemical reactions relevant to its properties?
A7: Yes, 2-Decenal is susceptible to oxidation, leading to the formation of other volatile compounds, such as [trans-4,5-epoxy-(E)-2-decenal] []. This reaction is particularly important in the context of food spoilage and flavor changes during storage.
Q8: Does 2-Decenal have any biological activity?
A8: Research suggests that 2-Decenal possesses [nematicidal activity] [, ] against certain plant-parasitic nematodes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



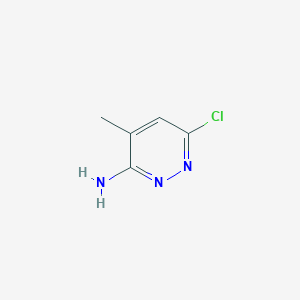
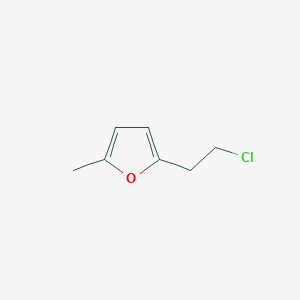

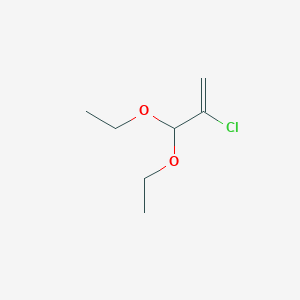

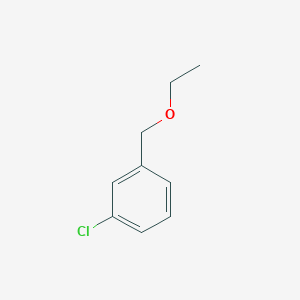



![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3024618.png)
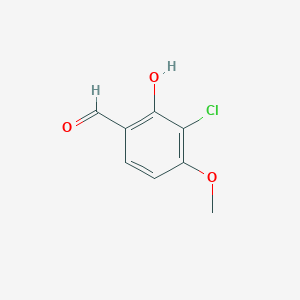
![(1S,4R)-1-(Chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3024620.png)

